NITD008

Descripción general

Descripción

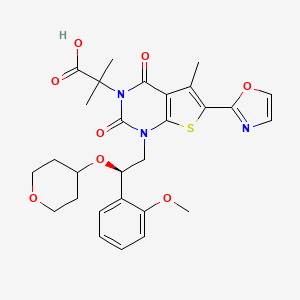

NITD008 es un compuesto antiviral clasificado como análogo de adenosina, un tipo de análogo de nucleósido. Fue desarrollado como un posible tratamiento para las infecciones por flavivirus y muestra una amplia actividad antiviral contra muchos virus relacionados, como el virus del dengue, el virus del Nilo Occidental, el virus de la fiebre amarilla, el virus de Powassan, el virus de la hepatitis C, el virus de la enfermedad de la selva de Kyasanur, el virus de la fiebre hemorrágica de Omsk y el virus del Zika . this compound demostró ser demasiado tóxico en las pruebas preclínicas en animales para ser adecuado para los ensayos en humanos, pero continúa utilizándose en la investigación para encontrar tratamientos mejorados para las enfermedades virales emergentes .

Aplicaciones Científicas De Investigación

NITD008 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación Antiviral: This compound se utiliza como un inhibidor de referencia en estudios destinados a descubrir nuevos fármacos antivirales. .

Estudios Biológicos: This compound se utiliza para estudiar los mecanismos de replicación viral y el papel de la ARN polimerasa ARN-dependiente en las infecciones por flavivirus.

Desarrollo de Fármacos: Los investigadores utilizan this compound para buscar posibles compuestos antivirales y para comprender las relaciones estructura-actividad de los análogos de nucleósidos.

Mecanismo De Acción

NITD008 ejerce sus efectos antivirales al inhibir la actividad de la ARN polimerasa ARN-dependiente de los flavivirus . El compuesto funciona como un terminador de cadena durante la síntesis de ARN viral, evitando la replicación del ARN viral . La forma trifosfato de this compound inhibe directamente la actividad de la polimerasa, lo que lleva a la supresión de la replicación viral .

Análisis Bioquímico

Biochemical Properties

NITD008 interacts with the RNA-dependent RNA polymerase (RdRp) of flaviviruses . It functions as a chain terminator during viral RNA synthesis . The compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Cellular Effects

This compound has been shown to have potent in vitro and in vivo antiviral activity against various viruses . It can effectively inhibit the historical and contemporary strains of these viruses in cultures . This compound also influences cell function by inhibiting viral genome RNA replication .

Molecular Mechanism

The molecular mechanism of this compound involves direct inhibition of the RNA-dependent RNA polymerase activity of flaviviruses . This indicates that this compound functions as a chain terminator during viral RNA synthesis .

Temporal Effects in Laboratory Settings

This compound has shown to have potent inhibitory effects over time in laboratory settings

Dosage Effects in Animal Models

In animal models, this compound has shown to have good in vivo pharmacokinetic properties . Treatment of DENV-infected mice with this compound suppressed peak viremia, reduced cytokine elevation, and completely prevented the infected mice from death . It was found to be too toxic in pre-clinical animal testing for human trials .

Transport and Distribution

This compound is orally bioavailable and has good pharmacokinetic properties . Following intravenous injection, this compound has a high volume of distribution and a low systemic clearance, resulting in a long elimination half-life .

Métodos De Preparación

Análisis De Reacciones Químicas

NITD008 experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo etinilo puede participar en reacciones de sustitución con varios nucleófilos.

Reacciones de Cicloadición: El grupo alquino en this compound puede sufrir una cicloadición azida-alquino catalizada por cobre (CuAAC) con moléculas que contienen azida.

Reacciones de Oxidación y Reducción: Los grupos hidroxilo en la parte de ribosa pueden oxidarse o reducirse en condiciones apropiadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de cobre para reacciones de cicloadición y varios agentes oxidantes o reductores para modificaciones del grupo hidroxilo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Comparación Con Compuestos Similares

NITD008 es similar a otros análogos de adenosina, como:

Favipiravir: Aprobado para el tratamiento de COVID-19 en varios países.

MK-608: Un fármaco con una estructura similar.

Remdesivir: Un fármaco antiviral aprobado por la FDA con una estructura similar.

Ribavirina: Otro fármaco antiviral con efectos secundarios teratógenos.

En comparación con estos compuestos, this compound es único en su potente inhibición de una amplia gama de flavivirus, aunque su toxicidad limita su uso en entornos clínicos .

Propiedades

IUPAC Name |

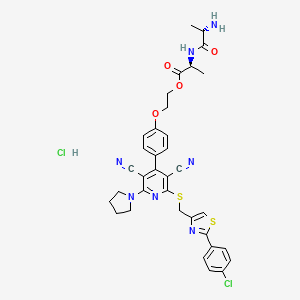

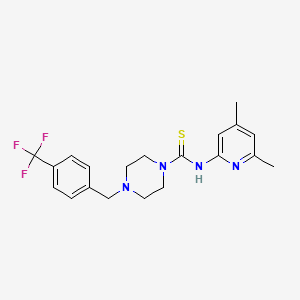

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRAIOQPSBRMOV-NRMKKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159354 | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044589-82-3 | |

| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITD-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITD-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NITD008 functions as a nucleoside analogue, specifically an adenosine analogue. It is metabolized within infected cells to its active triphosphate form. This active form directly targets the RNA-dependent RNA polymerase (RdRp) of various viruses, including dengue virus, Zika virus, and enterovirus 71. [, , ] By acting as a chain terminator during viral RNA synthesis, this compound effectively inhibits viral replication. []

ANone: In various in vivo models, this compound has demonstrated the ability to:

- Reduce peak viremia: Significantly lowering the amount of virus circulating in the bloodstream. []

- Decrease cytokine elevation: Attenuating the excessive immune response often associated with severe viral infections. []

- Improve survival rates: Demonstrating a protective effect against mortality in animal models of dengue and Zika virus infections. [, ]

ANone: this compound is a nucleoside analogue with the following chemical name: (2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol. Unfortunately, specific data regarding its molecular formula, weight, and spectroscopic properties are not available in the provided research papers.

ANone: While the provided research doesn't delve into specific SAR studies, it does highlight the importance of the nucleoside scaffold for the antiviral activity of this compound. Modifications to this core structure could potentially impact its interaction with viral RdRp and alter its potency. Further research is needed to explore specific structure-activity relationships.

A: Yes, resistance to this compound has been observed in vitro. Studies on enterovirus 71 have identified mutations in the viral 3A and 3D polymerase regions that confer resistance. Interestingly, a combination of both 3A and 3D mutations leads to higher resistance levels, suggesting a collaborative role for these proteins in viral replication and resistance development. []

A: Research indicates that this compound exhibits favorable pharmacokinetic properties: * Bioavailability: It is orally bioavailable. []* Metabolism: Dengue virus infection can trigger cytokine production in PBMCs, reducing the efficiency of conversion of the prodrug to its active triphosphate form. []

ANone: Yes, this compound has demonstrated promising efficacy in preclinical studies:

- Dengue virus: In mouse models, it suppressed peak viremia, reduced cytokine elevation, and improved survival rates. [, ]

- Zika virus: It effectively reduced viremia and prevented mortality in A129 mice. []

- Enterovirus 71: Oral administration reduced viral loads in various organs, prevented clinical symptoms, and improved survival. []

- West Nile virus: Showed efficacy in combination with histone deacetylase inhibitor vorinostat in ameliorating infection. []

ANone: this compound has shown potent in vitro activity against a broad range of viruses:

- Dengue virus: Effective against all four serotypes. [, ]

- Zika virus: Inhibits both historical and contemporary strains. [, , , ]

- Enterovirus 71: Demonstrated potent inhibition. [, ]

- Feline calicivirus: Showed activity against virulent systemic disease strains. []

- Norovirus: Inhibited murine norovirus and human norovirus replicons. []

- West Nile virus: Demonstrated potent inhibition. [, ]

- Yellow fever virus: Showed inhibitory activity. []

- Powassan virus: Exhibited inhibitory activity. []

- Hepatitis C virus: Demonstrated some suppressive activity. [, ]

- Hepatitis E virus: Showed potent inhibition, with synergistic effects in combination with GPC-N114. [, ]

- Ophidian serpentoviruses: Exhibited potent antiviral activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

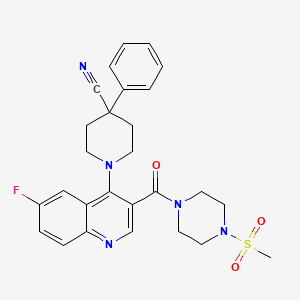

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

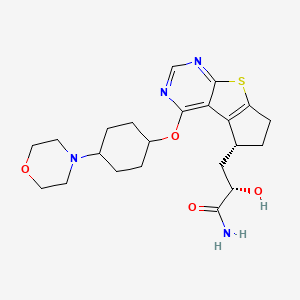

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)